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Compound of Interest

Compound Name: Andolast

Cat. No.: B1667392 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of publicly available clinical trial data for Andolast
against established alternative treatments for asthma and allergic rhinitis. The information is

intended to support independent validation and inform research and drug development efforts.

Comparative Efficacy in Asthma
The primary indication for Andolast is the treatment of mild to moderate asthma. Clinical trial

data from the ANDAST trial has demonstrated its efficacy in improving lung function and

reducing asthma symptoms. This section compares the performance of Andolast with other

commonly prescribed asthma medications: Montelukast (a leukotriene receptor antagonist),

Fluticasone Propionate (an inhaled corticosteroid), and Cromolyn Sodium (a mast cell

stabilizer).

Quantitative Data Summary
The following table summarizes the key quantitative outcomes from clinical trials of Andolast
and its comparators. It is important to note that the data is collated from separate studies with

inherent differences in patient populations, study designs, and baseline characteristics, which

may limit direct cross-trial comparisons.
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Drug Trial/Study
Patient

Population
Dosage

Treatment

Duration

Primary

Outcome:

Change in

FEV1

Secondar

y

Outcomes

Andolast
ANDAST

Trial

549

symptomati

c patients

with mild to

moderate

asthma

2 mg, 4

mg, 8 mg

t.i.d.

12 weeks

Dose-

dependent

significant

improveme

nt over

placebo (p

= 0.011 for

overall

compariso

n)

-

Significantl

y increased

asthma

control

days and

free days.-

Significantl

y reduced

use of

rescue

medication.

-

Significantl

y

decreased

incidence

of asthma

exacerbati

ons.

Montelukas

t

Subgroup

analysis of

a pediatric

trial

87 patients

(6-14 years

old) with

milder

asthma

(FEV1 >

75%

predicted)

5 mg once

daily
8 weeks

Significant

improveme

nt in

percentage

change

from

baseline

compared

to placebo

(p =

0.005).

-

Significantl

y improved

PEF.-

Reduced

nocturnal

awakening

s.-

Improved

quality of

life.
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Montelukas

t

Pooled

analysis of

7 studies

Adults with

mild-to-

moderate

chronic

asthma

(baseline

FEV1 >

80% or >

75%

predicted)

Not

specified in

abstract

Not

specified in

abstract

7-8%

improveme

nt from

baseline

vs. 1-4%

for placebo

(p ≤ 0.02).

- Increased

rescue-free

days (22-

30% vs. 8-

13% for

placebo).

Fluticasone

Propionate

Dose-

ranging

study

672

patients

with

moderate

asthma

50, 100,

200, 400

µg b.i.d.

4 weeks

Dose-

related

increase in

percent

predicted

FEV1

(increase

per

doubling

dose =

1.1%).

- Dose-

related

increases

in morning

and

evening

PEFR.-

Dose-

related

reduction

in rescue

bronchodil

ator use.

Cromolyn

Sodium

Double-

blind,

placebo-

controlled

trial

83 adult

chronic

asthmatics

1 mg per

actuation

(MDI)

10 weeks

(double-

blind

phase)

Significant

improveme

nt in FEV1

at each

clinic visit

compared

to placebo

(p < 0.05).

-

Significant

improveme

nt in daily

diary

symptoms

(cough,

breathless

ness,

asthma

severity).-

Reduced

concomitan
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t

bronchodil

ator use.

Experimental Protocols
Detailed methodologies are crucial for the independent assessment of clinical trial data. Below

are summaries of the experimental protocols for the key studies cited.

Andolast: The ANDAST Trial
Study Design: A multicentered, randomized, double-blind, placebo-controlled, parallel-group

study.

Participants: 549 adult patients with symptomatic mild or moderate asthma.

Intervention: Patients were randomized to receive one of three doses of Andolast (2 mg, 4

mg, or 8 mg) administered three times daily (t.i.d.) or a matching placebo.

Duration: 12 weeks.

Primary Outcome: The primary efficacy endpoint was the change from baseline in the

absolute value of Forced Expiratory Volume in one second (FEV1) after 12 weeks of

treatment.

Secondary Outcomes: Efficacy and safety were also evaluated through Peak Expiratory Flow

Rate (PEFR), a daily symptom diary, and a quality of life questionnaire. Other secondary

endpoints included the number of asthma control days, rescue medication use, and the

incidence of asthma exacerbations.

Statistical Analysis: Treatment groups were compared for homogeneity at baseline. A one-

way ANOVA with treatment as a fixed effect and baseline values as a covariate was used for

the primary analysis of continuous variables. A dose-response methodology was used to

compare the three Andolast doses with placebo.

Montelukast: Pediatric Asthma Study
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Study Design: An 8-week multi-center, randomized, double-blind, parallel-group study.

Participants: A subgroup of 87 patients aged 6-14 years with milder persistent asthma,

defined as a baseline FEV1 of >75% of the predicted value.

Intervention: Patients received either montelukast 5 mg or a placebo once daily.

Duration: 8 weeks.

Primary Outcome: The percentage change in FEV1 from baseline compared with placebo.

Secondary Outcomes: Other efficacy endpoints included clinic-measured Peak Expiratory

Flow (PEF), number of nocturnal awakenings, and quality of life assessments.

Fluticasone Propionate: Dose-Ranging Study
Study Design: A 4-week, multicenter, double-blind, randomized, parallel group study.

Participants: 672 patients with moderate asthma who were already receiving inhaled steroid

therapy.

Intervention: Patients were randomized to one of four doses of inhaled fluticasone

propionate (50, 100, 200, or 400 micrograms twice daily) or beclomethasone dipropionate

(200 micrograms twice daily).

Duration: 4 weeks.

Primary Outcome: The study aimed to investigate the dose-effect relationship of fluticasone

propionate on lung function.

Efficacy Measures: Efficacy was assessed through morning and evening Peak Expiratory

Flow Rate (PEFR), clinic lung function tests (including FEV1 and FVC), percentage of

symptom-free days, and the use of extra bronchodilators.

Cromolyn Sodium: MDI Efficacy Study
Study Design: A double-blind, placebo-controlled, parallel-group study.
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Participants: 93 subjects with asthma (aged 8 to 58 years) whose condition was well-

controlled with cromolyn sodium capsules.

Intervention: After a single-blind placebo washout period that induced worsening of asthma,

patients were randomized to receive either active cromolyn sodium or placebo via a

metered-dose inhaler (MDI).

Duration: A 10-week double-blind treatment phase.

Efficacy Variables: Efficacy was evaluated using daily diary data (symptoms), physician

evaluations, and spirometry (including FEV1).

Signaling Pathways and Mechanism of Action
Andolast's therapeutic effect is attributed to its role as a mast cell stabilizer and its ability to

inhibit the synthesis of pro-inflammatory cytokines. The following diagrams illustrate the key

signaling pathways involved.

Andolast's Inhibition of Mast Cell Degranulation
Andolast's primary mechanism of action involves the stabilization of mast cells by preventing

the influx of calcium ions (Ca2+), a critical step in the degranulation process that releases

histamine and other inflammatory mediators.
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Andolast blocks calcium channels to prevent mast cell degranulation.

Andolast's Inhibition of Pro-inflammatory Cytokine
Synthesis
In addition to stabilizing mast cells, Andolast has been shown to inhibit the synthesis of key

pro-inflammatory cytokines, IL-4 and IL-13, which are crucial in the inflammatory cascade of

allergic asthma.
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Andolast inhibits signaling pathways leading to IL-4 and IL-13 synthesis.

Experimental Workflow for a Typical Asthma Clinical
Trial
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The following diagram outlines a generalized workflow for a randomized, placebo-controlled

clinical trial investigating a new asthma treatment, based on the protocols reviewed.

Patient Screening
(Inclusion/Exclusion Criteria)

Baseline Assessment
(FEV1, Symptoms, etc.)

Randomization

Treatment Group
(e.g., Andolast) Placebo Group

Treatment Period
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Generalized workflow for a randomized controlled asthma clinical trial.

To cite this document: BenchChem. [Independent Validation of Andolast: A Comparative
Analysis of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667392#independent-validation-of-published-
andolast-clinical-trial-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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